molecular formula C15H13N3O8S B11526070 Methyl [2-(benzylsulfonyl)-4,6-dinitrophenyl]carbamate

Methyl [2-(benzylsulfonyl)-4,6-dinitrophenyl]carbamate

Cat. No.: B11526070
M. Wt: 395.3 g/mol
InChI Key: PBYXQSMXGBLHGW-UHFFFAOYSA-N
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Description

METHYL N-(2,4-DINITRO-6-PHENYLMETHANESULFONYLPHENYL)CARBAMATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of nitro groups, a sulfonyl group, and a carbamate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL N-(2,4-DINITRO-6-PHENYLMETHANESULFONYLPHENYL)CARBAMATE typically involves multiple steps, starting with the nitration of a suitable aromatic precursor to introduce nitro groups. This is followed by sulfonylation to attach the sulfonyl group and finally carbamoylation to form the carbamate group. Common reagents used in these steps include nitric acid for nitration, sulfonyl chlorides for sulfonylation, and methyl isocyanate for carbamoylation .

Industrial Production Methods

Industrial production of this compound may involve continuous flow systems to enhance efficiency and yield. The use of solid catalysts, such as iron-chrome catalysts, can facilitate the carbamoylation process, leading to higher selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

METHYL N-(2,4-DINITRO-6-PHENYLMETHANESULFONYLPHENYL)CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

METHYL N-(2,4-DINITRO-6-PHENYLMETHANESULFONYLPHENYL)CARBAMATE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of METHYL N-(2,4-DINITRO-6-PHENYLMETHANESULFONYLPHENYL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes. The nitro groups can participate in redox reactions, while the sulfonyl and carbamate groups can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification .

Properties

Molecular Formula

C15H13N3O8S

Molecular Weight

395.3 g/mol

IUPAC Name

methyl N-(2-benzylsulfonyl-4,6-dinitrophenyl)carbamate

InChI

InChI=1S/C15H13N3O8S/c1-26-15(19)16-14-12(18(22)23)7-11(17(20)21)8-13(14)27(24,25)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,16,19)

InChI Key

PBYXQSMXGBLHGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=C(C=C(C=C1S(=O)(=O)CC2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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